molecular formula C9H5F3IN3 B15124159 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B15124159
M. Wt: 339.06 g/mol
InChI Key: SSLVNGQFLIUHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with an iodine atom at position 5 and a trifluoromethyl (–CF₃) group at position 3. This structure combines electron-withdrawing groups (iodine and –CF₃) with a nitrogen-rich aromatic system, making it a candidate for applications in medicinal chemistry and materials science. The iodine substituent may enhance metabolic stability and binding affinity in biological systems due to its large atomic radius and hydrophobic character.

Properties

Molecular Formula

C9H5F3IN3

Molecular Weight

339.06 g/mol

IUPAC Name

3-[5-iodo-3-(trifluoromethyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C9H5F3IN3/c10-9(11,12)7-4-8(13)16(15-7)6-2-1-3-14-5-6/h1-5H

InChI Key

SSLVNGQFLIUHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents and iodination reagents under controlled conditions to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 of the pyrazole ring serves as an excellent leaving group, enabling nucleophilic substitution. This reactivity is leveraged in various transformations, such as:

  • Amination : Substitution with amines under basic conditions to form amino-substituted derivatives. For example, analogous pyrazole iodides undergo substitution with hydrazines to yield substituted pyrazoles .

  • Cross-coupling : Replacement of iodine with aryl or alkenyl groups via palladium-catalyzed reactions. In related systems, Pd-catalyzed coupling with aryl halides or alkenes under conditions like refluxing dioxane with Na₂CO₃ has been reported .

Reaction Type Conditions Product Example
AminationBase (e.g., Na₂CO₃), amine nucleophileAmino-substituted pyrazole
Suzuki CouplingPd catalyst, aryl boronic acid, refluxAryl-substituted pyrazole

Electrophilic Aromatic Substitution

The trifluoromethyl group (-CF₃) at position 3 enhances the electron-deficient nature of the pyrazole ring, directing electrophiles to specific positions. For instance:

  • Nitration : Electrophilic nitration at position 4 of the pyrazole ring, facilitated by the electron-withdrawing effect of -CF₃ .

  • Oxidation : Transformation of the pyrazole ring into pyrazolo-fused systems via oxidative cyclization with β-dicarbonyl compounds under CDC (Catalytic Direct C–H) conditions .

Reaction Type Conditions Product Example
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted pyrazole
Oxidative CyclizationAcOH, O₂, 130°CPyrazolo[1,5-a]pyridine derivatives

Cross-Coupling Reactions

The compound’s iodine substituent enables palladium-catalyzed cross-coupling reactions, expanding its synthetic utility:

  • Heck Reaction : Coupling with alkenes to form C–C bonds. Analogous pyrazole iodides undergo Heck coupling with alkenes in the presence of Pd catalysts .

  • Sonogashira Coupling : Reaction with alkynes to form aryl alkynes. Pyrazole iodides are known to participate in such couplings under similar conditions .

Reaction Type Conditions Product Example
Heck CouplingPd catalyst, alkene, refluxAlkene-substituted pyrazole
Sonogashira CouplingPd catalyst, alkyne, CuIAlkyne-substituted pyrazole

Functional Group Transformations

The compound undergoes various functional group modifications:

  • Lithiation : Deprotonation of the pyrazole ring to generate reactive intermediates, facilitating subsequent alkylation or acylation. For example, lithiation of pyrazoles followed by electrophilic quenching yields functionalized derivatives .

  • Bromination : Introduction of bromine at specific positions via NBS (N-bromosuccinimide) under mild conditions, enabling further substitution .

Reaction Type Conditions Product Example
Lithiationn-BuLi, THF, -78°CLithiated pyrazole
BrominationNBS, CCl₄, rtBromo-substituted pyrazole

Scientific Research Applications

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety, with trifluoromethyl and iodine functional groups that contribute to its chemical properties. The molecular formula is C9H5F3IN3 and a molecular weight of 339.06 . The presence of the iodine and trifluoromethyl groups can enhance the compound's reactivity and biological activity, making it valuable in research.

Chemical Properties and Reactivity

The reactivity of this compound is due to its functional groups. The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions. The trifluoromethyl group participates in electrophilic aromatic substitution reactions, increasing the compound's reactivity in organic synthesis. The pyrazole ring is able to undergo transformations, including oxidation and reduction reactions, expanding the potential for chemical modifications.

Potential Applications

This compound has potential applications in several areas:

  • Medicinal Chemistry Compounds containing pyrazole and pyridine rings exhibit biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole moiety has been associated with pharmacological effects, and related pyrazole derivatives can inhibit tumor necrosis factor-alpha and interleukin-6, suggesting potential applications in inflammatory diseases.
  • Organic Synthesis The iodine atom is a leaving group, allowing for nucleophilic substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity in organic synthesis.

Related Pyrazole Derivatives

Compound NameStructural FeaturesUnique Properties
5-Iodo-1H-pyrazoleIodine substituted at position 5Exhibits strong electrophilic properties
3-(Trifluoromethyl)-pyridinePyridine with trifluoromethyl groupHigh lipophilicity and potential for drug-like properties
4-Amino-3-(trifluoromethyl)-pyrazoleAmino group at position 4Enhanced solubility and bioavailability
2-PyridylpyrazolePyridyl group attached to pyrazolePotential for diverse biological activities

Mechanism of Action

The mechanism of action of 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (Pyrazole/Pyridine) Molecular Weight Biological Target/Application Key Reference
3-[5-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine (Target) Iodo (C5), –CF₃ (C3), pyridine (N1) ~339.08 (calc.) Potential enzyme inhibitor N/A
5-Cyclopropyl-2-(3-ethoxy-5-methyl-4-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-1-yl)pyridine (8f) Ethoxy (C3), –CF₃-phenoxy (C4), cyclopropyl (pyridine) 461.45 DHODH inhibitor
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib derivative) –CF₃ (C3), 4-methylphenyl (C5), sulfonamide ~381.36 Anti-inflammatory, COX-2 inhibitor
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid –CF₃ (C3), benzoic acid (C4) 256.18 Not specified (chemical intermediate)
Mavacoxib –CF₃ (C3), 4-fluorophenyl (C5), sulfonamide 385.30 Anti-inflammatory, veterinary use

Key Observations:

Substituent Diversity: The target compound’s iodine substituent distinguishes it from analogs like 8f (ethoxy and phenoxy groups) and celecoxib derivatives (sulfonamide groups). – Trifluoromethyl (–CF₃) is a common substituent across analogs, contributing to electron withdrawal and metabolic stability .

Biological Activity: DHODH Inhibitors: Compound 8f and related pyridine-pyrazole derivatives inhibit DHODH, a key enzyme in pyrimidine biosynthesis. Anti-inflammatory Agents: Celecoxib derivatives and mavacoxib target cyclooxygenase-2 (COX-2). The target compound’s pyridine ring lacks the sulfonamide group critical for COX-2 selectivity, suggesting divergent pharmacological pathways .

Physicochemical Properties :

  • The target compound’s calculated molecular weight (~339.08) is lower than that of 8f (461.45) and mavacoxib (385.30), which may improve bioavailability.
    – Melting points for analogs like 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (189–190°C) suggest high crystallinity, whereas the target compound’s iodine substituent may lower its melting point due to increased molecular asymmetry .

Key Observations:

  • Analogous compounds (e.g., 8f) employ high-temperature nucleophilic aromatic substitution (180°C, 6 hours) for pyrazole-pyridine coupling, suggesting similar conditions may apply .
  • Purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate gradients) is common for pyrazole derivatives, as seen in 8f and celecoxib analogs .

Biological Activity

3-[5-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound notable for its unique structural features, including a pyridine ring and a pyrazole moiety. The presence of iodine and trifluoromethyl groups significantly enhances its biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C8H6F3N3IC_8H_6F_3N_3I, with a molecular weight of approximately 339.06 g/mol. The compound's structure includes:

  • A pyridine ring
  • A pyrazole ring with iodine and trifluoromethyl substituents

These functional groups contribute to its reactivity, allowing for various chemical transformations and interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways, including:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

A study highlighted that certain pyrazole derivatives effectively inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential applications in treating inflammatory diseases associated with cancer .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound may stem from its ability to modulate inflammatory cytokines. Pyrazole derivatives have been documented to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and TNF-α, indicating their potential as therapeutic agents in inflammatory conditions .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have also demonstrated antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioavailability, while iodine serves as a good leaving group in nucleophilic substitution reactions. This combination may lead to improved binding affinities to biological targets .

Case Studies

Several case studies illustrate the biological potential of related pyrazole compounds:

  • Antitumor Activity : A series of pyrazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that certain pyrazoles inhibited LPS-induced production of inflammatory markers, suggesting a mechanism involving the modulation of signaling pathways related to inflammation .

Q & A

Q. What established synthetic routes are used to prepare 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine?

The synthesis typically involves sequential functionalization of pyridine and pyrazole precursors. A common method includes:

  • Step 1: Lithiation of a trifluoromethyl-substituted pyrazole precursor using n-BuLi in THF to activate specific positions for electrophilic substitution .
  • Step 2: Iodination via halogenation (e.g., N-iodosuccinimide) or halogen-metal exchange to introduce the iodine substituent at position 5 .
  • Step 3: Coupling the iodinated pyrazole with a pyridine derivative using catalysts like copper iodide or palladium complexes for cross-coupling reactions . Key considerations include solvent choice (THF for lithiation, dichloromethane for stability of intermediates) and purification via column chromatography .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • 1H and 19F NMR: Critical for verifying substituent positions. For example, pyridine protons resonate at δ 8.70–8.59 ppm, while the trifluoromethyl group appears as a singlet in 19F NMR .
  • Mass Spectrometry (EIMS): Confirms molecular weight (e.g., m/z 213 for a related compound) .
  • IR Spectroscopy: Identifies functional groups like C-I (500–600 cm⁻¹) and CF3 (1100–1200 cm⁻¹) .

Q. How does solvent selection impact the synthesis of intermediates?

Polar aprotic solvents (e.g., THF) enhance lithiation efficiency by stabilizing reactive intermediates, while chlorinated solvents (e.g., dichloromethane) improve solubility of halogenated intermediates. highlights dichloromethane’s role in minimizing side reactions during pyrazole derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity is controlled via:

  • Directed Lithiation: Use of n-BuLi in THF to selectively activate positions adjacent to electron-withdrawing groups (e.g., CF3) .
  • Halogen-Metal Exchange: Enables precise placement of iodine or other substituents. For example, brominated intermediates can undergo exchange for further elaboration .
  • Flow Chemistry: Maintains optimal reagent concentrations to avoid precipitation and side reactions, improving regioselectivity in batch processes .

Q. What methodological approaches evaluate the electronic effects of the trifluoromethyl group?

  • Hammett Analysis: Quantifies the CF3 group’s electron-withdrawing effect using σ constants to predict reactivity trends.
  • DFT Calculations: Models charge distribution and reactive sites, aiding in rational design of derivatives .
  • Stability Studies: Accelerated degradation under acidic/basic conditions compares stability to non-fluorinated analogs, informing formulation strategies .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Parameter Screening: Systematically vary stoichiometry, temperature, and catalyst loading to identify critical variables.
  • Advanced Analytics: Use HPLC or GC-MS to quantify byproducts and optimize purification protocols .
  • Collaborative Verification: Reproduce results across labs using ’s flow chemistry protocols to minimize batch-to-batch variability .

Methodological Considerations

Q. What strategies optimize reaction yield during iodination?

  • Temperature Control: Maintain −78°C during lithiation to prevent side reactions.
  • Catalyst Optimization: Use CuI for Ullmann-type coupling to enhance iodine incorporation efficiency .
  • In Situ Quenching: Trap reactive intermediates with electrophiles (e.g., DMF) to improve selectivity .

Q. How can computational tools predict the compound’s biological activity?

  • Molecular Docking: Screens against target proteins (e.g., kinase enzymes) to identify binding modes.
  • QSAR Models: Correlates substituent properties (e.g., logP, polar surface area) with activity data from analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.